Cas no 6969-35-3 (2-(furan-2-ylmethyl)-2-methylpropanedioic Acid)
6969-35-3 structure
Product Name:2-(furan-2-ylmethyl)-2-methylpropanedioic Acid
CAS-nummer:6969-35-3
MF:C9H10O5
MW:198.172703266144
CID:1738934
PubChem ID:249726
Update Time:2025-04-21
2-(furan-2-ylmethyl)-2-methylpropanedioic Acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-(furan-2-ylmethyl)-2-methylpropanedioic Acid
- (furan-2-ylmethyl)(methyl)propanedioic acid
- NSC68345
- AC1L6P2R
- AC1Q5RN4
- CTK5D0947
- KST-1A8738
- AR-1A7681
- NSC-68345
- (furan-2-ylmethyl)(methyl)propanedioic acid; NSC68345; AC1L6P2R; AC1Q5RN4; CTK5D0947; KST-1A8738; AR-1A7681; NSC-68345;
- 6969-35-3
- DTXSID70290375
-
- Inchi: 1S/C9H10O5/c1-9(7(10)11,8(12)13)5-6-3-2-4-14-6/h2-4H,5H2,1H3,(H,10,11)(H,12,13)
- InChI-sleutel: GIKWTRCGCGAQAW-UHFFFAOYSA-N
- LACHT: O1C=CC=C1CC(C(=O)O)(C(=O)O)C
Berekende eigenschappen
- Exacte massa: 198.0528
- Monoisotopische massa: 198.053
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 4
- Complexiteit: 234
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.9
- Topologisch pooloppervlak: 87.7Ų
Experimentele eigenschappen
- Dichtheid: 1.377
- Kookpunt: 359.5°C at 760 mmHg
- Vlampunt: 171.2°C
- Brekindex: 1.539
- PSA: 87.74
- LogboekP: 0.99760
2-(furan-2-ylmethyl)-2-methylpropanedioic Acid Gerelateerde literatuur
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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